molecular formula C7H9NO2 B1322774 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid CAS No. 1367697-62-8

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Cat. No.: B1322774
CAS No.: 1367697-62-8
M. Wt: 139.15 g/mol
InChI Key: LTBWRUUYOYWXEY-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, also known as vince lactam, is a versatile intermediate in the synthesis of carbocyclic nucleosides. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a carboxylic acid group. It has been extensively studied for its applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

The primary targets of 2-Azabicyclo[22It’s known that this compound is used as an intermediate in the synthesis of carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues .

Mode of Action

The compound undergoes a series of reactions to interact with its targets. For instance, the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .

Biochemical Pathways

The specific biochemical pathways affected by 2-Azabicyclo[22The compound is known to undergo a novel skeletal rearrangement under acidic conditions . This rearrangement could potentially affect various biochemical pathways, especially those involving carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues .

Result of Action

The molecular and cellular effects of 2-Azabicyclo[22Given its role as an intermediate in the synthesis of carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues , it can be inferred that the compound may have significant effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. For instance, the compound undergoes a novel skeletal rearrangement under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action and efficacy. Additionally, temperature may also play a role, as certain reactions involving the compound are carried out under heated conditions .

Biochemical Analysis

Biochemical Properties

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of carbocyclic nucleosides . It interacts with various enzymes and proteins, facilitating the formation of complex biomolecules. For instance, it has been used in the chemoenzymatic synthesis of carbovir, a therapeutic drug . The interactions between this compound and enzymes are often characterized by specific binding affinities and catalytic activities, which are essential for the synthesis of target molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the stability and activity of certain proteins within cells, thereby altering cellular responses and metabolic pathways . These effects are critical for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to bind to active sites of enzymes and alter their conformation is a key aspect of its mechanism of action. Additionally, changes in gene expression induced by this compound can lead to downstream effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo stereospecific rearrangements under certain conditions, which may affect its activity and interactions with biomolecules . Understanding these temporal effects is crucial for optimizing its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism, while higher doses could lead to toxic or adverse effects . Threshold effects and dose-response relationships are important considerations for determining the optimal dosage for therapeutic use. Animal studies provide valuable insights into the compound’s safety and efficacy at different dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . It can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in the synthesis of carbocyclic nucleosides highlights its importance in nucleotide metabolism and its potential impact on cellular energy balance and genetic material synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and its potential therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments within the cell. The subcellular distribution of this compound is a key factor in its biochemical activity and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-cyclopentadiene with cyanogen chloride, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of solvents such as dichloromethane and acetic acid, with sodium hydroxide as a base .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWRUUYOYWXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What interesting chemical transformation do 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives undergo under acidic conditions?

A1: These derivatives, when treated with trifluoroacetic acid, undergo a stereospecific rearrangement. This results in the formation of 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. This unusual transformation essentially expands the ring system and introduces an oxygen atom into the structure. [] You can learn more about the proposed mechanism and reaction conditions in the research article:

Q2: Can 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives participate in other types of reactions?

A2: Yes, they can! For instance, 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene reacts with trifluoroacetic acid in heated benzene to yield 1-[(benzoylamino)methyl]-1,3-cyclopentadiene. This cyclopentadiene derivative can further react with N-phenylmaleimide in a Diels-Alder cycloaddition. [] This highlights the versatility of these compounds as building blocks in organic synthesis.

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